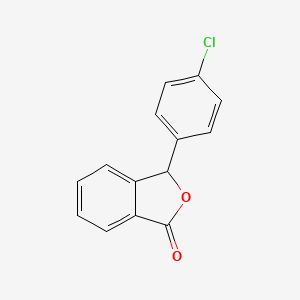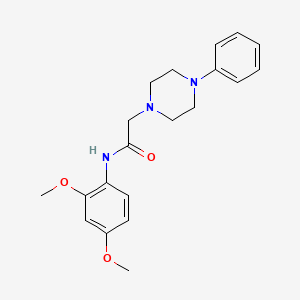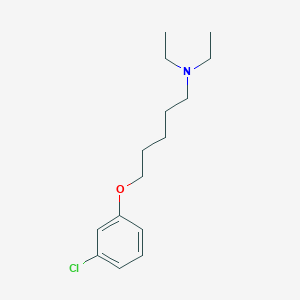![molecular formula C14H15NO3S B5198838 N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5198838.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been studied extensively for its pharmacological properties.
Mechanism of Action
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide binds to the heme group of sGC and stimulates the production of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and dilation of blood vessels, resulting in increased blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It can increase the production of cGMP, which can lead to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It can also improve endothelial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide in lab experiments include its potency and specificity for sGC activation. However, the limitations include its instability in aqueous solutions and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for the research on N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide. These include the development of more stable analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its effects on other physiological processes. Additionally, the use of this compound as a tool for studying sGC signaling pathways and the development of novel therapeutic strategies based on its mechanism of action are also promising areas for future research.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide involves the reaction of 2-aminothiophene with 4-methoxyphenylacetic acid followed by the addition of 2-chloroethylchloroformate. The resulting compound is then treated with ammonia to obtain the final product.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-4-6-12(7-5-11)18-9-8-15-14(16)13-3-2-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDITXDNLJOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5198758.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)


![7-(2-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5198776.png)



![N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5198809.png)
![2,4-dichloro-N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5198818.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5198824.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5198830.png)
